molecular formula C23H26N2O3 B5018570 4-[5-(2-Methoxy-4-prop-2-enylphenoxy)pentoxy]quinazoline

4-[5-(2-Methoxy-4-prop-2-enylphenoxy)pentoxy]quinazoline

Cat. No.: B5018570
M. Wt: 378.5 g/mol
InChI Key: MUDOFGUTBKXTOU-UHFFFAOYSA-N
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Description

4-[5-(2-Methoxy-4-prop-2-enylphenoxy)pentoxy]quinazoline is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-Methoxy-4-prop-2-enylphenoxy)pentoxy]quinazoline typically involves multiple steps, starting with the preparation of the quinazoline core. One common method is the cyclization of anthranilic acid derivatives with formamide or its equivalents. The methoxy-prop-2-enylphenoxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinazoline core is replaced by the methoxy-prop-2-enylphenoxy moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-Methoxy-4-prop-2-enylphenoxy)pentoxy]quinazoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the quinazoline core can produce dihydroquinazoline derivatives.

Scientific Research Applications

4-[5-(2-Methoxy-4-prop-2-enylphenoxy)pentoxy]quinazoline has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Quinazoline derivatives are known for their therapeutic potential, including anticancer, antiviral, and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[5-(2-Methoxy-4-prop-2-enylphenoxy)pentoxy]quinazoline depends on its interaction with molecular targets. The quinazoline core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to therapeutic effects in diseases like cancer.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(prop-2-enyl)phenyl Acetate (Acetyleugenol): Known for its antimicrobial and anti-inflammatory properties.

    1-ethoxy-3-(2-methoxy-4-prop-2-enylphenoxy)-2-propanol: Used in various chemical applications.

Uniqueness

4-[5-(2-Methoxy-4-prop-2-enylphenoxy)pentoxy]quinazoline stands out due to its unique structure, combining the quinazoline core with a methoxy-prop-2-enylphenoxy group. This combination may confer unique biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[5-(2-methoxy-4-prop-2-enylphenoxy)pentoxy]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-3-9-18-12-13-21(22(16-18)26-2)27-14-7-4-8-15-28-23-19-10-5-6-11-20(19)24-17-25-23/h3,5-6,10-13,16-17H,1,4,7-9,14-15H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDOFGUTBKXTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCCCOC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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